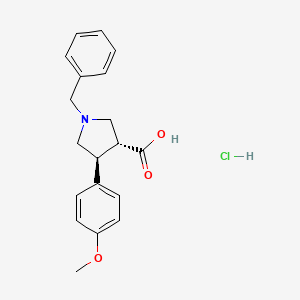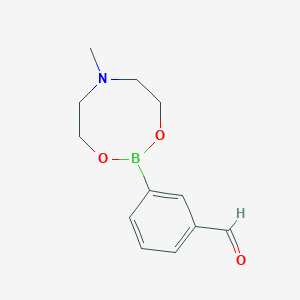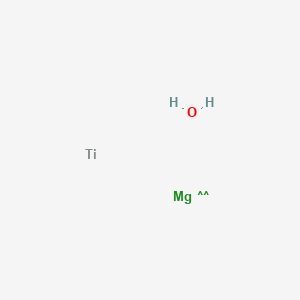
CID 156593883
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium titanate, denoted by its chemical formula MgTiO₃, is a fascinating compound that belongs to the family of alkaline earth titanates. This compound is known for its unique properties and applications, particularly in the ceramic and electronics industries. Magnesium titanate exhibits a perovskite structure, which is a special type of crystal structure known for its interesting properties such as superconductivity, magnetoresistance, and ion conductivity .
Vorbereitungsmethoden
Magnesium titanate can be synthesized through several methods, each with its own reaction conditions and industrial applications:
Conventional Solid-State Reaction: This is the most common method for synthesizing magnesium titanate.
Chemical Co-Precipitation: In this method, a precipitating agent is added to a solution containing magnesium and titanium ions.
Sol-Gel Method: This technique involves dissolving precursors in a solvent to form a sol.
Analyse Chemischer Reaktionen
Magnesium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Magnesium titanate can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: Magnesium titanate can undergo substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions: The reactions typically involve high temperatures and specific reagents such as magnesium oxide, titanium dioxide, and various dopants.
Wissenschaftliche Forschungsanwendungen
Magnesium titanate has a wide range of applications in scientific research and industry:
Environmental Remediation: Recent research has explored the use of magnesium titanate in the photocatalytic degradation of organic pollutants, making it a promising material for environmental applications.
Antibacterial Applications: Magnesium titanate nanoparticles have shown potential in antibacterial research, particularly in controlling environmental pollution.
Wirkmechanismus
The mechanism by which magnesium titanate exerts its effects is largely related to its unique crystal structure and dielectric properties. The perovskite structure allows for high ion conductivity and dielectric constants, making it effective in electronic applications. In environmental applications, the photocatalytic properties of magnesium titanate enable it to degrade organic pollutants by generating reactive oxygen species under light irradiation .
Vergleich Mit ähnlichen Verbindungen
Magnesium titanate can be compared to other titanates such as calcium titanate (CaTiO₃), barium titanate (BaTiO₃), and strontium titanate (SrTiO₃):
Calcium Titanate (CaTiO₃): Known for its high dielectric constant and use in capacitors and sensors.
Barium Titanate (BaTiO₃): Widely used in capacitors, thermistors, and piezoelectric devices due to its excellent dielectric and ferroelectric properties.
Strontium Titanate (SrTiO₃): Used in superconductors and as a substrate for growing other complex oxides.
Magnesium titanate stands out due to its unique combination of high dielectric constant, low losses, and potential for environmental applications, making it a versatile and valuable compound in various fields .
Eigenschaften
Molekularformel |
H2MgOTi |
|---|---|
Molekulargewicht |
90.19 g/mol |
InChI |
InChI=1S/Mg.H2O.Ti/h;1H2; |
InChI-Schlüssel |
KNNVNSJXYFNZSY-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Mg].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


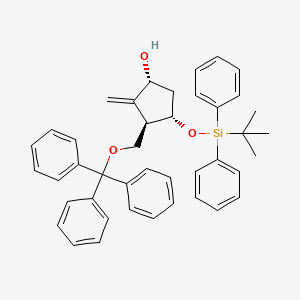
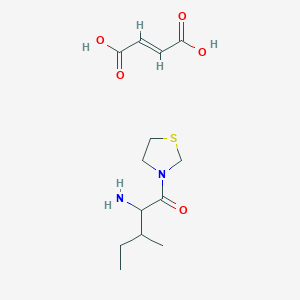
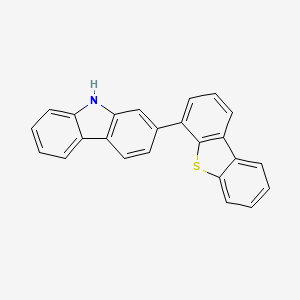
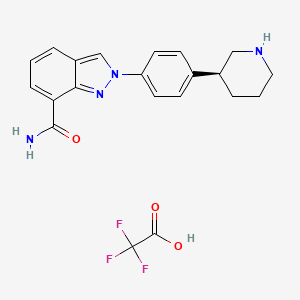
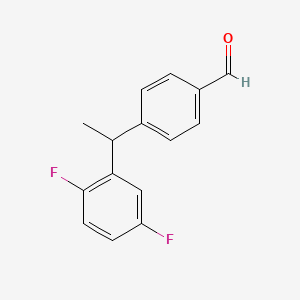
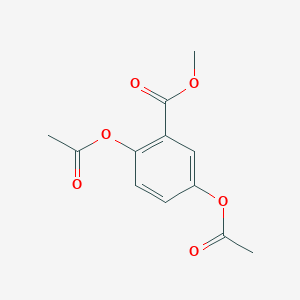
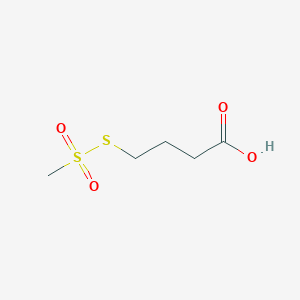
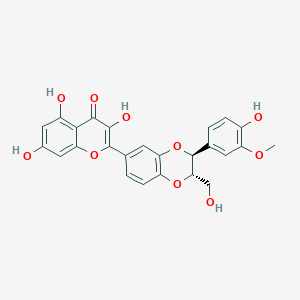
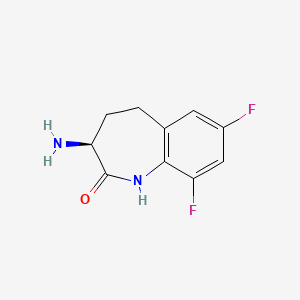
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
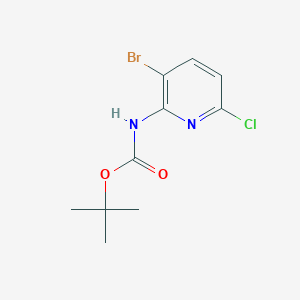
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
